1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Pyrazoles are also aromatic five-membered heterocycles but contain two adjacent nitrogen atoms. They are known for their diverse biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of thiazole and pyrazole derivatives often involves multi-step processes that include reactions like condensation, cyclization, and substitution . The exact method would depend on the specific substituents and the desired product .
Molecular Structure Analysis
Thiazoles and pyrazoles have planar, aromatic structures. The aromaticity is characterized by the delocalization of π-electrons. Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Chemical Reactions Analysis
Thiazole and pyrazole derivatives can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. They can also undergo reactions with various reagents to form new compounds with different biological activities .
Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . They are also known for their unique aromatic odor .
Scientific Research Applications
Discovery of JAK2 Inhibitors
"1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine" has been identified as a key component in the development of potent and selective inhibitors of Janus kinase 2 (JAK2), a protein important for signaling pathways in cells. The replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine led to the discovery of these inhibitors, demonstrating the compound's relevance in medicinal chemistry for targeting specific enzymes involved in diseases (Ioannidis et al., 2010).
Structural Characterization and Polymorphism
Studies on the structural characterization of derivatives of "this compound" have provided insights into the polymorphism present in these compounds. This research has implications for understanding the molecular structures, which can be crucial for the development of new materials with specific physical properties. Polymorphic forms have been explored for their distinct intermolecular hydrogen bonding patterns, contributing to the field of crystallography and materials science (Böck et al., 2020).
Dynamic Tautomerism and Electronic Properties
The exploration of dynamic tautomerism in N-(pyridin-2-yl)thiazol-2-amine, a related compound, reveals the complex electronic properties and structural flexibility of these molecules. This research is significant for understanding the electron distribution and reactivity of such compounds, which could have implications for designing molecules with specific electronic or photophysical properties (Bhatia et al., 2013).
Antimicrobial and Antitumor Activities
Derivatives of "this compound" have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects. These studies contribute to the ongoing search for new therapeutic agents capable of combating infectious diseases and cancer, highlighting the compound's potential as a pharmacophore in drug discovery efforts (Titi et al., 2020).
Development of Fused Heterocyclic Compounds
The compound has also served as a key synthon in the synthesis of novel fused heterocyclic moieties, including pyrazolo[3,4-d]thiazoles. These compounds have been evaluated for their antimicrobial, antioxidant, and antitumor activities. The research demonstrates the versatility of "this compound" derivatives in synthesizing new molecules with potential therapeutic applications (Rizk et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 1-(1,3-thiazol-2-yl)-1h-pyrazol-3-amine, have been reported to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor properties .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets and induce changes in their function . For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
The pharmacokinetics of similar thiazole derivatives have been studied .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
The action of similar thiazole derivatives may be influenced by various environmental factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The thiazole ring in 1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive and a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-5-1-3-10(9-5)6-8-2-4-11-6/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIXGAORNPCSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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